molecular formula C9H12O2S B1352945 3,4-(2,2-Dimethylpropylenedioxy)thiophene CAS No. 255901-50-9

3,4-(2,2-Dimethylpropylenedioxy)thiophene

Cat. No. B1352945
M. Wt: 184.26 g/mol
InChI Key: PUEUIEYRIVFGLS-UHFFFAOYSA-N
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Description

3,4-(2,2-Dimethylpropylenedioxy)thiophene is a chemical compound with the empirical formula C9H12O2S . It is also known as 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin . It is used as a polymerization tool .


Synthesis Analysis

The synthesis of 3,4-(2,2-Dimethylpropylenedioxy)thiophene involves the trans-etherification of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in toluene using p-Toluenesulfonic acid as the catalyst .


Molecular Structure Analysis

The molecular weight of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is 184.26 g/mol . The SMILES string representation of its structure is CC1(C)COc2cscc2OC1 .


Physical And Chemical Properties Analysis

3,4-(2,2-Dimethylpropylenedioxy)thiophene is a solid with a melting point of 41-46°C . It has a flash point of 98.3°C .

Scientific Research Applications

1. Electrochromic Window Fabrication

  • Application Summary : An electroactive poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2) thin film was used to fabricate a fast-switching electrochromic window .
  • Methods of Application : The PProDOT-Me2 thin film was electropolymerized by the cyclic voltammetry technique . The film showed a good color contrast (60%) with a low applying potential of 1.2 V .
  • Results : The electrochromic window (ECW) based on PProDOT-Me2 film was fabricated and studied for its electrochromic performance. The color contrast of the device was achieved as 36% at λ max of 560 nm . The switching speed of the fabricated ECW for coloring and bleaching were almost 0.7 s in a range of +1.5 to -1.5 V .

2. Deterioration Mechanism Study

  • Application Summary : The stability of poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDot-Me2) films was investigated via cycling 10,000 times in 0.1 M LiClO4/propylene carbonate (PC) .
  • Methods of Application : The study involved cycling the PProDot-Me2 films 10,000 times in 0.1 M LiClO4/propylene carbonate (PC) .
  • Results : The study revealed that parts of [ClO4]− and Li+ ions were trapped and then adsorbed on polymer fibers, which makes the morphology change from irregular networks to compact microstructures .

3. Dye-Sensitized Solar Cells

  • Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” can be used as a conjugated polymer in the fabrication of dye-sensitized solar cells (DSSCs) .
  • Methods of Application : The polymer is used in the fabrication of DSSCs using layer by layer (LBL) technique and spin coating .
  • Results : The use of this polymer in DSSCs can enhance their performance, but the specific results or outcomes are not provided in the source .

4. Organic Photovoltaic Applications

  • Application Summary : This material is used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications .
  • Methods of Application : The polymer is used in the synthesis of donor-acceptor copolymers and low-band gap polymers .
  • Results : The use of this polymer can enhance the thermal stability of polythiophene: fullerene solar cells .

5. Device/Tissue Interface Engineering

  • Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” can be used in the engineering of device/tissue interfaces .
  • Methods of Application : The polymer offers charge transport between inorganic, electrically conducting metals and organic, proton-conducting biological systems .
  • Results : The specific results or outcomes are not provided in the source .

6. Electrochromic Kinetics Study

  • Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” is used in the study of electrochromic kinetics .
  • Methods of Application : The study involves the analysis of the electrochromic kinetics of nanostructured poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) film on a plastic substrate .
  • Results : The study provides insights into the electrochromic kinetics of the material, but the specific results or outcomes are not provided in the source .

Safety And Hazards

3,4-(2,2-Dimethylpropylenedioxy)thiophene is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEUIEYRIVFGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CSC=C2OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

255901-53-2
Record name 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255901-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00431451
Record name 3,4-(2,2-Dimethylpropylenedioxy)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-(2,2-Dimethylpropylenedioxy)thiophene

CAS RN

255901-50-9
Record name 3,4-(2,2-Dimethylpropylenedioxy)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
S Yang, J Zheng, M Li, C Xu - Solar energy materials and solar cells, 2012 - Elsevier
The photoelectrochromic window represents a special kind of self-powered smart window; it can change transmittance using electrical energy that itself converted from solar energy. In …
Number of citations: 52 www.sciencedirect.com
C Ma, M Taya, C Xu - Electrochimica Acta, 2008 - Elsevier
In this study, the design, fabrication and characterization of a flexible electrochromic device based on indium tin oxide (ITO) coated polyethylene terephthalate (PET) plastic is discussed. …
Number of citations: 126 www.sciencedirect.com
S Guan, AS Elmezayyen, F Zhang, J Zheng… - Journal of Materials …, 2016 - pubs.rsc.org
A long lifetime of electrochromic (EC) materials is required in real-life applications, and the understanding and alleviation of deterioration are imperative to their commercialization. Here …
Number of citations: 37 pubs.rsc.org
R Lakshmanan, PP Raja, NC Shivaprakash… - Journal of Materials …, 2016 - Springer
An electroactive poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me 2 ) thin film was electropolymerized by cyclic voltammetry technique, and its electrochemical and …
Number of citations: 22 link.springer.com
M Mallouki, PH Aubert, L Beouch, F Vidal, C Chevrot - Synthetic metals, 2012 - Elsevier
A simple chemical method for assembling all-plastic symmetrical conducting polyethylene oxide (PEO)/poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me 2 ) semi-…
Number of citations: 22 www.sciencedirect.com
C Ma, J Zheng, S Yang, D Zhu, Y Bin, C Xu - Organic Electronics, 2011 - Elsevier
We electrochemically deposited one layer of the electrochromic (EC) polymer poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) on ITO-coated PET substrate. Scanning electron …
Number of citations: 34 www.sciencedirect.com
A Kausar - Am J Polym Sci, 2015 - academia.edu
In the present work, poly (3, 4-(2, 2-dimethylpropylenedioxy) thiophene-co-aniline) was prepared through in-situ polymerization of 3, 4-(2, 2-dimethylpropylenedioxy) thiophene and …
Number of citations: 9 www.academia.edu
A Sezai Sarac, A Gencturk - Low-Dimensional and Nanostructured …, 2016 - Springer
Conducting polymers can be doped and dedoped rapidly to a high charge density, hence, they can be applied as active materials for supercapacitors. Higher energy densities can be …
Number of citations: 0 link.springer.com
DT Christiansen, JR Reynolds - Macromolecules, 2018 - ACS Publications
A series of conjugated polymers are prepared via direct heteroarylation polymerization with the goal of yielding wide-gap, yellow and orange switching to transmissive cathodically …
Number of citations: 29 pubs.acs.org
S Yang - 2021 - orca.cardiff.ac.uk
The synthesis of sixteen thiophene-based copolymers was achieved, using four known 3,4-bis(alkyloxy)thiophene monomers copolymerised with four novel alkoxybenzyl/…
Number of citations: 0 orca.cardiff.ac.uk

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